2-(环丁基甲氧基)异烟酸

描述

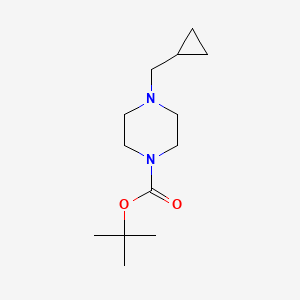

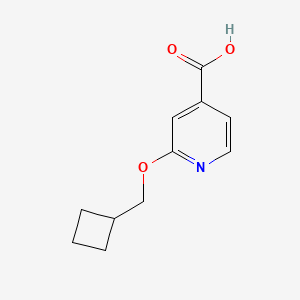

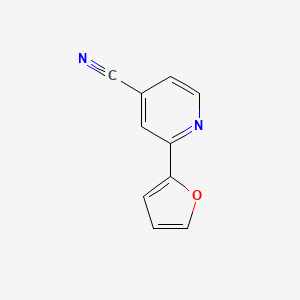

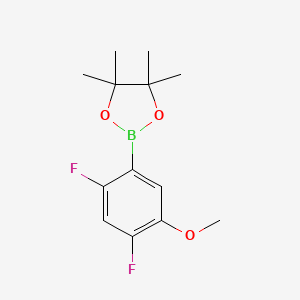

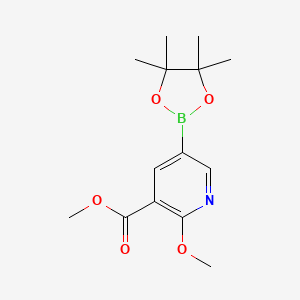

2-(Cyclobutylmethoxy)isonicotinic acid is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Synthesis Analysis

Isoniazid, or isonicotinic acid hydrazide (INH), is a nicotinic acid derivative that was first synthesized in 1912 . It is a prodrug that passively diffuses into mycobacterial cells . It is initially activated by the catalase–peroxidase KatG, encoded for by the katG gene . Once activated by KatG, INH interacts with nicotinamide adenine dinucleotide (NADH) reduced and then forms a complex with the InhA protein (a product of the inhA gene), an enzyme critical to the synthesis of mycolic acids that are a vital component of the mycobacterial cell wall .Molecular Structure Analysis

The molecular structure of 2-(Cyclobutylmethoxy)isonicotinic acid is characterized by a cyclobutylmethoxy group attached to an isonicotinic acid molecule . The InChI code for this compound is 1S/C11H13NO3/c13-11(14)9-4-5-12-10(6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) .科学研究应用

放射性药物

2-(环丁基甲氧基)异烟酸已在放射性药物的合成中得到探索。例如,异烟酸的衍生物 2-[11C]氰基异烟肼合成了,可用于诊断结核瘤。该过程涉及一种独特的方法,可将碳-11 标记的氰化物掺入对碱敏感的底物 (Somawardhana, Sajjad, & Lambrecht, 1991)。

生化研究

异烟酸衍生物(包括 2-(环丁基甲氧基)异烟酸)已对其生化相互作用进行了研究。例如,结核分枝杆菌中的一个基因 inhA 与异烟肼(异烟酸的衍生物)相互作用,影响其对某些药物的耐药性 (Banerjee 等,1994)。

化学合成和应用

异烟酸的化学性质已用于各种合成中。例如,黄嘌呤氧化还原酶抑制剂 FYX-051 的合成,使用了源自异烟酸 N-氧化物的 2-氰基异烟酰胺 (Huo, Kosugi, & Yamamoto, 2008)。此外,异烟酸被用作吡喃并吡唑合成的催化剂,证明了其在绿色化学应用中的效用 (Zolfigol 等,2013)。

铁螯合

使用异烟酸衍生物开发的前螯合剂证明了这些化合物在抑制铁促进的羟基自由基形成中的潜力。该应用在针对氧化应激相关疾病的治疗策略方面具有重要意义 (Charkoudian, Pham, & Franz, 2006)。

材料科学

2-(环丁基甲氧基)异烟酸及其衍生物已在材料科学中得到研究,特别是在金属有机骨架 (MOF) 的背景下。这些 MOF 在催化、储气和药物递送等应用中显示出潜力。例如,研究表明基于异烟酸的 MOF 可以表现出反铁磁行为或软磁性 (Zhou, Zhao, Zhang, & Zhang, 2020)。

作用机制

Target of Action

It is a derivative of isoniazid , which is known to target the mycolic acid synthesis pathway in Mycobacterium tuberculosis . Mycolic acids are unique components of the cell wall of mycobacteria and are crucial for their survival .

Mode of Action

Isoniazid is a prodrug that is activated by the bacterial catalase peroxidase KatG . The activated form of isoniazid inhibits the biosynthesis of mycolic acid, leading to the disruption of the bacterial cell wall .

Biochemical Pathways

The biochemical pathways affected by 2-(Cyclobutylmethoxy)isonicotinic acid are likely related to the synthesis of mycolic acids, given its structural similarity to isoniazid . By inhibiting the synthesis of mycolic acids, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

Isoniazid, a structurally similar compound, is well-absorbed orally and widely distributed throughout the body . It is metabolized in the liver and excreted in the urine . The ADME properties of 2-(Cyclobutylmethoxy)isonicotinic acid may be similar, but further studies are needed to confirm this.

Result of Action

Based on its structural similarity to isoniazid, it can be inferred that the compound may lead to the disruption of the bacterial cell wall and subsequent cell death .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of the compound

未来方向

In the search for anti-inflammatory compounds, novel scaffolds containing the isonicotinoyl motif have been synthesized . These compounds have shown remarkably high in vitro anti-inflammatory activity . Further development and fine-tuning of these isonicotinates-based scaffolds for the treatment of various conditions is still a wide-open field of research .

生化分析

Biochemical Properties

2-(Cyclobutylmethoxy)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as those in the citrate cycle and amino acid biosynthesis . These interactions are crucial for the compound’s role in modulating biochemical processes.

Cellular Effects

2-(Cyclobutylmethoxy)isonicotinic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses and functions . Additionally, it can modulate gene expression, thereby affecting the overall cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 2-(Cyclobutylmethoxy)isonicotinic acid involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses . The precise binding interactions and the resulting biochemical effects are critical for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Cyclobutylmethoxy)isonicotinic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its degradation products can have different biochemical properties . Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of 2-(Cyclobutylmethoxy)isonicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds and the associated effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

2-(Cyclobutylmethoxy)isonicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s involvement in these pathways is essential for its biochemical functions and effects on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(Cyclobutylmethoxy)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is important for predicting the compound’s distribution and effects in biological systems.

Subcellular Localization

2-(Cyclobutylmethoxy)isonicotinic acid exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and biochemical reactions.

属性

IUPAC Name |

2-(cyclobutylmethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-4-5-12-10(6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRNHXQTVFHWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393422.png)

![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)

![1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393437.png)

![Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B1393440.png)

![6-Fluoro-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1393444.png)